molecular formula C12H19NOS B4264705 5-ethyl-N-(1-methylbutyl)-3-thiophenecarboxamide

5-ethyl-N-(1-methylbutyl)-3-thiophenecarboxamide

Cat. No. B4264705
M. Wt: 225.35 g/mol
InChI Key: CMPBEEMDPFZNJF-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-methylbutyl)-3-thiophenecarboxamide, also known as EMBT, is a synthetic compound that belongs to the class of carboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The exact mechanism of action of 5-ethyl-N-(1-methylbutyl)-3-thiophenecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various molecular targets, including ion channels, enzymes, and receptors. 5-ethyl-N-(1-methylbutyl)-3-thiophenecarboxamide has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and pain. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-ethyl-N-(1-methylbutyl)-3-thiophenecarboxamide has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. 5-ethyl-N-(1-methylbutyl)-3-thiophenecarboxamide also reduces the levels of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

5-ethyl-N-(1-methylbutyl)-3-thiophenecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. It also exhibits potent pharmacological effects at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, there are also some limitations associated with the use of 5-ethyl-N-(1-methylbutyl)-3-thiophenecarboxamide in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on 5-ethyl-N-(1-methylbutyl)-3-thiophenecarboxamide. One potential area of investigation is the development of new drugs based on the structure of 5-ethyl-N-(1-methylbutyl)-3-thiophenecarboxamide. Another area of research could be the elucidation of the exact mechanism of action of 5-ethyl-N-(1-methylbutyl)-3-thiophenecarboxamide, which could provide insights into the development of new therapeutic targets. Additionally, further studies are needed to determine the safety and efficacy of 5-ethyl-N-(1-methylbutyl)-3-thiophenecarboxamide in humans.

Scientific Research Applications

5-ethyl-N-(1-methylbutyl)-3-thiophenecarboxamide has been extensively studied for its potential applications in medicinal chemistry, especially in the development of new drugs for the treatment of various diseases. Several studies have reported that 5-ethyl-N-(1-methylbutyl)-3-thiophenecarboxamide exhibits significant antitumor, anti-inflammatory, and anti-oxidant activities. It has also been shown to possess potent analgesic and anxiolytic effects.

properties

IUPAC Name

5-ethyl-N-pentan-2-ylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-4-6-9(3)13-12(14)10-7-11(5-2)15-8-10/h7-9H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPBEEMDPFZNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CSC(=C1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(pentan-2-yl)thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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